molecular formula C13H7F2NO B6375963 2-Cyano-4-(3,5-difluorophenyl)phenol CAS No. 1261919-04-3

2-Cyano-4-(3,5-difluorophenyl)phenol

Cat. No.: B6375963
CAS No.: 1261919-04-3
M. Wt: 231.20 g/mol
InChI Key: NJXQZPSRGSBMCZ-UHFFFAOYSA-N
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Description

2-Cyano-4-(3,5-difluorophenyl)phenol is a substituted phenolic compound characterized by a cyano (-C≡N) group at the 2-position and a 3,5-difluorophenyl moiety at the 4-position of the phenol ring. Its molecular formula is C₁₃H₇F₂NO, with a calculated molecular weight of 231.18 g/mol. The cyano group confers strong electron-withdrawing effects, enhancing the acidity of the phenolic hydroxyl group (predicted pKa ~7–8) compared to halogen-substituted analogs. This property may influence its reactivity in coupling reactions or as an intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

5-(3,5-difluorophenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-11-4-9(5-12(15)6-11)8-1-2-13(17)10(3-8)7-16/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXQZPSRGSBMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684732
Record name 3',5'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-04-3
Record name [1,1′-Biphenyl]-3-carbonitrile, 3′,5′-difluoro-4-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261919-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(3,5-difluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-Cyano-4-(3,5-difluorophenyl)phenol may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(3,5-difluorophenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

2-Cyano-4-(3,5-difluorophenyl)phenol has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules. Its unique structure allows for the exploration of new therapeutic agents.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

    Chemical Biology: Researchers can use this compound to study biological processes and interactions at the molecular level. It can serve as a probe or ligand in various biochemical assays.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(3,5-difluorophenyl)phenol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyano and difluorophenyl groups can enhance binding affinity and selectivity for these targets, leading to desired biological effects. The phenol group can also participate in hydrogen bonding and other interactions that contribute to the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The most structurally analogous compound to 2-cyano-4-(3,5-difluorophenyl)phenol is 2-chloro-4-(3,5-difluorophenyl)phenol (CAS 1225946-43-9), a high-purity API intermediate manufactured by MolCore . Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Property 2-Cyano-4-(3,5-difluorophenyl)phenol 2-Chloro-4-(3,5-difluorophenyl)phenol
Molecular Formula C₁₃H₇F₂NO C₁₂H₇ClF₂O
Molecular Weight 231.18 g/mol 240.63 g/mol
Substituent Cyano (-C≡N) Chloro (-Cl)
CAS Number Not reported 1225946-43-9
Purity Not specified ≥97%
Applications Hypothesized: Nitrile-based intermediates API intermediates for pharmaceuticals

Key Differences and Implications

Chloro substituents provide moderate electron withdrawal, balancing reactivity and stability for large-scale API synthesis .

Synthetic Utility: The nitrile group in the cyano analog enables unique transformations, such as hydrolysis to carboxylic acids or participation in click chemistry. The chloro analog’s stability under ISO-certified manufacturing conditions makes it preferable for standardized pharmaceutical processes .

Stability and Handling: Cyano groups may hydrolyze under acidic/basic conditions, requiring stringent storage protocols. Chloro-substituted phenols are generally more stable, aligning with their use in high-purity intermediates .

Research Findings

  • 2-Chloro-4-(3,5-difluorophenyl)phenol is prioritized in drug development due to its established synthetic routes and compatibility with regulatory standards .

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